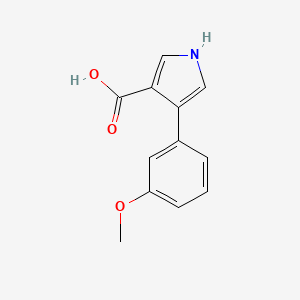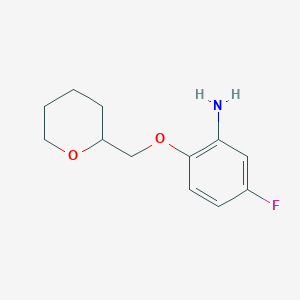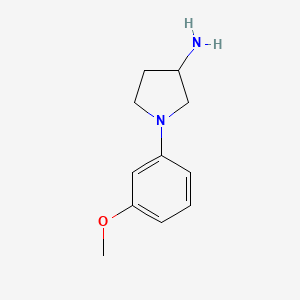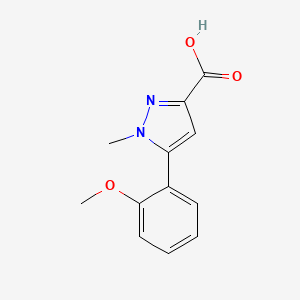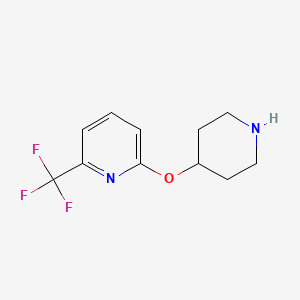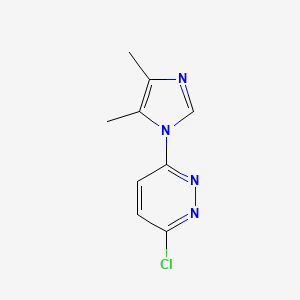![molecular formula C17H19N3O3 B1454129 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid CAS No. 1170905-29-9](/img/structure/B1454129.png)
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
描述
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a piperidine carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrimidine ring through a condensation reaction between a suitable aldehyde and an amidine derivative. The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve sustainability.
化学反应分析
Types of Reactions
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
作用机制
The mechanism of action of 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
相似化合物的比较
Similar Compounds
1-[6-(3-Hydroxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.
Uniqueness
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications .
属性
IUPAC Name |
1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-6-2-4-12(8-14)15-9-16(19-11-18-15)20-7-3-5-13(10-20)17(21)22/h2,4,6,8-9,11,13H,3,5,7,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDEEKVHQIWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
amine](/img/structure/B1454049.png)
![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)
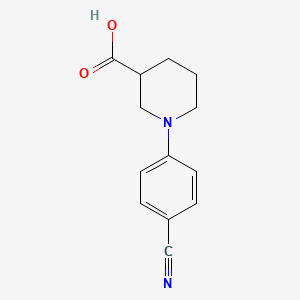
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)
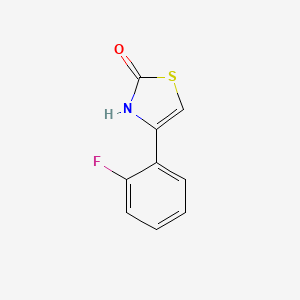
![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)
